molecular formula C6F3I3 B1308152 1,3,5-Trifluoro-2,4,6-triiodobenzene CAS No. 84322-56-5

1,3,5-Trifluoro-2,4,6-triiodobenzene

Cat. No.: B1308152
CAS No.: 84322-56-5
M. Wt: 509.77 g/mol
InChI Key: NTAZOPPTLZSXQH-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2,4,6-triiodobenzene is a fluorinated aromatic compound used in a variety of scientific and industrial applications. It is a colorless, odorless, and relatively stable compound that is insoluble in water but soluble in most organic solvents. It is a derivative of benzene, and its molecular structure consists of three fluorine atoms and three iodine atoms bonded to the six carbon atoms of the benzene ring. Due to its unique structure and properties, this compound has become increasingly important in a variety of scientific and industrial fields.

Scientific Research Applications

Synthesis and Functionalization

1,3,5-Trifluoro-2,4,6-triiodobenzene has been utilized as a starting material in the synthesis of various compounds. For example, selective Sonogashira coupling starting from this compound has led to the production of trisalkynylbenzenes. These compounds can be further functionalized using the reactive fluorine substituents on the benzene core (Hennrich & Echavarren, 2004).

Structural and Crystallography Studies

In crystallography, this compound forms co-crystals with various compounds. It's been observed that the structural competition between π⋯π interactions and halogen bonds can be directly observed in these co-crystals. Quantum chemical calculations have been used to explain this structural competition (Ji et al., 2013).

Polymorphism and Halogen Bonding

The compound has been studied for its polymorphic forms, which are significant in understanding its crystal structures and potential applications in materials science. Different polymorphs have been identified, displaying varied structural features and interactions, such as halogen bonds and π-π interactions. These polymorphs exhibit different physical properties like melting points and enthalpy (Raffo et al., 2017).

Hyperbranched Polymers

This compound has been used in the synthesis of hyperbranched poly(arylene ether)s. A new trifluoromethyl-activated trifluoro monomer was prepared and reacted with different bisphenols to produce these polymers, which exhibit excellent thermal stability and higher glass transition temperatures than their linear analogs (Banerjee et al., 2009).

Noncovalent Interaction Studies

The noncovalent interactions involving this compound have been the subject of detailed study. For example, the structural competition between C−I⋯N halogen bond and π⋯π stacking interaction has been investigated in detail using both theoretical and experimental methods (Zhang et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 1,3,5-Trifluoro-2,4,6-triiodobenzene are various halogen-bonding acceptors, ranging from neutral Lewis bases (nitrogen-containing heterocycles, N-oxides, and triphenylphosphine selenide) to anions (halide ions and thiocyanate ion) . These targets play a crucial role in the formation of a wide diversity of supramolecular architectures .

Mode of Action

This compound interacts with its targets through halogen-bonding interactions . This interaction leads to the co-crystallization of this compound with its targets, resulting in the formation of various supramolecular architectures .

Biochemical Pathways

The interaction of this compound with its targets affects the formation of supramolecular architectures . These architectures can be considered as the downstream effects of the biochemical pathways influenced by this compound .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of diverse supramolecular architectures . These architectures are formed as a result of the compound’s interaction with various halogen-bonding acceptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is light-sensitive and incompatible with strong oxidizing agents, strong acids, and bases . These factors should be considered when studying the compound’s mechanism of action.

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Future research could focus on further exploring the properties and potential applications of 1,3,5-Trifluoro-2,4,6-triiodobenzene. Its ability to act as a simple pure organic NIR phosphor and its unique noncovalent interactions make it a promising subject for further study .

Biochemical Analysis

Biochemical Properties

1,3,5-Trifluoro-2,4,6-triiodobenzene plays a significant role in biochemical reactions due to its ability to form noncovalent interactions, such as halogen bonds. These interactions are crucial in the construction of supramolecular architectures. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through halogen bonding and π-π stacking interactions . These interactions can influence the stability and function of the biomolecules, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form halogen bonds with biomolecules can lead to changes in the activity of enzymes and proteins, thereby affecting cellular processes . Additionally, this compound may impact the expression of specific genes, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules through halogen bonding and π-π stacking interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . The compound’s ability to form stable noncovalent interactions with proteins and enzymes can result in changes in their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be light-sensitive and can degrade when exposed to strong oxidizing agents, strong acids, and bases . These factors can influence the stability and long-term effects of the compound on cellular function. In vitro and in vivo studies have shown that the compound’s stability and activity can vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there may be threshold effects, where the compound’s impact on cellular processes changes significantly at specific dosage levels. It is essential to carefully control the dosage to avoid potential toxicity and adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s halogenated structure allows it to participate in unique metabolic reactions, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, making this compound an important compound in metabolic studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to form stable noncovalent interactions with biomolecules can affect its transport and distribution, impacting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

1,3,5-trifluoro-2,4,6-triiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAZOPPTLZSXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)F)I)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F3I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397333
Record name 1,3,5-trifluoro-2,4,6-triiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84322-56-5
Record name 1,3,5-trifluoro-2,4,6-triiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Trifluoro-2,4,6-triiodobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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